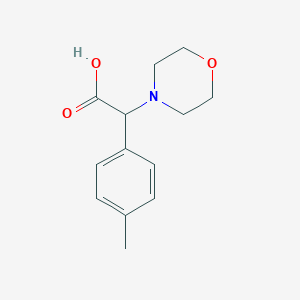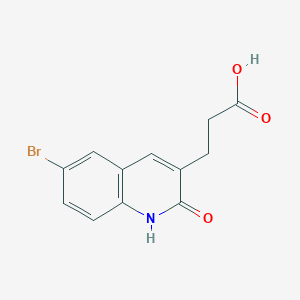![molecular formula C9H8N2O2 B1371905 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid CAS No. 872355-55-0](/img/structure/B1371905.png)
6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Overview
Description
“6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid” is a chemical compound with the molecular formula C9H8N2O2 . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which is a heterocyclic molecule that can be utilized as a pharmaceutical building block . This compound is related to the 1H-pyrrolo[2,3-b]pyridine derivatives which have shown potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of substituted pyridines, including the 1H-pyrrolo[2,3-b]pyridine derivatives, has been reported in several studies . A ring cleavage methodology reaction has been used for the synthesis of these compounds via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolopyridine core with a methyl group at the 6-position and a carboxylic acid group at the 5-position .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives have been studied in the context of their biological activities . These compounds have shown potent activities against FGFR1, 2, and 3, which are key targets in cancer therapy .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 176.17 g/mol . It is a solid at room temperature and should be stored in a dry place .Scientific Research Applications
Spectroscopic Analysis and Structural Elucidation
Theoretical and Experimental Investigations on Vibrational Spectra Research delves into the vibrational spectra of related pyrazolopyridine compounds. The study utilized FT-IR and FT-Raman spectroscopy, combined with density functional theory (DFT) calculations, to interpret the spectra. It emphasized the significance of intramolecular hydrogen bonding in stabilizing the most stable conformer of one of the studied compounds, highlighting its effect on the conjugation with the pyridine ring (Bahgat, Jasem, & El‐Emary, 2009).
Synthesis and Chemical Reactivity
Synthesis of Carboxylic Acids via Three-Component Condensation A synthesis process involving the three-component condensation of aminopyrroles, aromatic aldehydes, and Meldrum's acid led to the creation of tetrahydropyrrolopyridine carboxylic acids. The intermediate aminopyrrole derivative, crucial in this process, was generated in situ, showcasing the method's adaptability in synthesizing these compounds (Lichitsky et al., 2010).
Synthesis Involving Functionalization Reactions An exploration of the functionalization reactions of pyrazole-carboxylic acid with diaminopyridine underscored the chemical versatility of these compounds. The study presented a detailed theoretical and experimental analysis of the reaction mechanisms and the structures of the synthesized compounds, adding depth to our understanding of their chemical behavior (Yıldırım, Kandemirli, & Demir, 2005).
Crystal Structure and Computational Studies
Investigations on Pyrazole Derivatives Research on new pyrazole derivatives involved the synthesis and characterization of compounds like 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester. These studies included X-ray diffraction and density-functional-theory (DFT) calculations, providing insights into the molecular structure and stability of these compounds (Shen et al., 2012).
Supramolecular Synthons in Crystal Structures Analysis of crystal structures of pyrazinecarboxylic acids unveiled the recurrence of a specific supramolecular synthon, characterized by carboxylic acid-pyridine interactions. This finding is pivotal for future crystal engineering strategies, as it links molecular features with supramolecular assembly patterns, offering a blueprint for the design of complex structures (Vishweshwar, Nangia, & Lynch, 2002).
Mechanism of Action
Target of Action
The primary targets of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors , making them an attractive target for cancer therapy .
Mode of Action
this compound interacts with FGFRs, inhibiting their activity . This inhibition results in a decrease in the abnormal activation of the FGFR signaling pathway, which is associated with the progression and development of several cancers .
Biochemical Pathways
The FGFR signaling pathway, which is affected by this compound, regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cancer cells .
Safety and Hazards
The safety information for “6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid” includes hazard statements H302 and H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The future directions for the study of “6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid” and its derivatives could involve further exploration of their potential as FGFR inhibitors for cancer therapy . Additionally, the development of robust methods for the selective introduction of multiple functional groups to the pyridine scaffold could be a focus of future research .
Biochemical Analysis
Biochemical Properties
6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, this compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival . By binding to FGFRs, this compound can modulate downstream signaling pathways, thereby affecting cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . Additionally, it influences cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of FGFRs by binding to their tyrosine kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. Furthermore, this compound can modulate gene expression, contributing to its anti-cancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated sustained inhibition of cancer cell proliferation and migration, suggesting that this compound maintains its efficacy over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, some adverse effects, such as weight loss and liver toxicity, have been observed . These findings underscore the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . The compound’s metabolism can affect its bioavailability and efficacy, making it essential to understand these pathways for effective drug development.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . These interactions can influence the compound’s localization and therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its therapeutic potential.
Properties
IUPAC Name |
6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-7(9(12)13)4-6-2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQIPNHJSKATMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CNC2=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646919 | |
| Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872355-55-0 | |
| Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


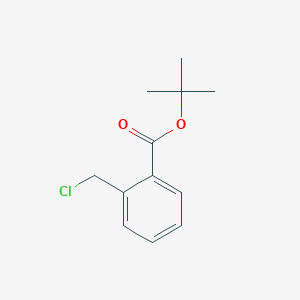
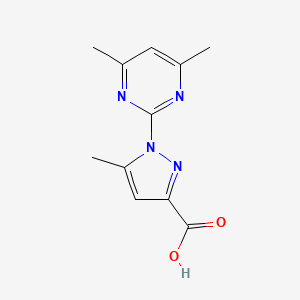

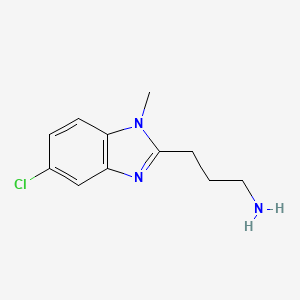
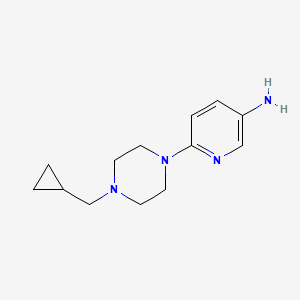
![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine](/img/structure/B1371836.png)
